molecular formula C9H11ClF3N B8244406 2-Ethyl-5-(trifluoromethyl)aniline hydrochloride

2-Ethyl-5-(trifluoromethyl)aniline hydrochloride

Cat. No.: B8244406
M. Wt: 225.64 g/mol
InChI Key: VQJJIVOREXSZEC-UHFFFAOYSA-N
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Description

2-Ethyl-5-(trifluoromethyl)aniline hydrochloride is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of an ethyl group at the second position and a trifluoromethyl group at the fifth position on the aniline ring, with the hydrochloride salt form enhancing its solubility in water. The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-(trifluoromethyl)aniline hydrochloride typically involves the following steps:

    Nitration: The starting material, 2-ethyl-5-(trifluoromethyl)nitrobenzene, is prepared by nitrating 2-ethyl-5-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 2-ethyl-5-(trifluoromethyl)aniline.

    Salt Formation: Finally, the aniline is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and improving the overall purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

    Electrophilic Substitution: The presence of the electron-withdrawing trifluoromethyl group makes the aromatic ring less reactive towards electrophilic substitution. the ethyl group can direct substitutions to the ortho and para positions relative to itself.

    Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, particularly under basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitroso or nitro derivatives and reduction to form the corresponding amine.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine or chlorinating agents under mild conditions.

    Nucleophilic Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Electrophilic Substitution: Halogenated derivatives.

    Nucleophilic Substitution: Substituted aniline derivatives.

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amino derivatives.

Scientific Research Applications

2-Ethyl-5-(trifluoromethyl)aniline hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-(trifluoromethyl)aniline hydrochloride is largely dependent on its interaction with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through cell membranes. Once inside the cell, it can interact with various molecular targets, including enzymes and receptors, modulating their activity. The electron-withdrawing nature of the trifluoromethyl group also influences the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)aniline
  • 2-Chloro-5-(trifluoromethyl)aniline
  • 2-Bromo-5-(trifluoromethyl)aniline

Uniqueness

2-Ethyl-5-(trifluoromethyl)aniline hydrochloride is unique due to the presence of both an ethyl and a trifluoromethyl group on the aniline ring. This combination of substituents imparts distinct electronic and steric properties, influencing the compound’s reactivity and interaction with biological targets. The hydrochloride salt form further enhances its solubility, making it more suitable for various applications in research and industry.

Properties

IUPAC Name

2-ethyl-5-(trifluoromethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N.ClH/c1-2-6-3-4-7(5-8(6)13)9(10,11)12;/h3-5H,2,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJJIVOREXSZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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